Diethyl acetamido(4-oxobutyl)propanedioate
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Overview
Description
Diethyl acetamido(4-oxobutyl)propanedioate is a complex organic compound with the molecular formula C13H21NO6 It is a derivative of malonic acid and is known for its unique chemical structure, which includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido(4-oxobutyl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion using a strong base such as sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido(4-oxobutyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Diethyl acetamido(4-oxobutyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and pharmaceutical formulations.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl acetamido(4-oxobutyl)propanedioate exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation or breaking of chemical bonds. Its reactivity is influenced by the presence of ester and amide groups, which can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl acetamidomalonate: Another derivative of malonic acid with similar reactivity and applications.
Uniqueness
Diethyl acetamido(4-oxobutyl)propanedioate is unique due to its combination of ester and amide functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
88238-58-8 |
---|---|
Molecular Formula |
C13H21NO6 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(4-oxobutyl)propanedioate |
InChI |
InChI=1S/C13H21NO6/c1-4-19-11(17)13(14-10(3)16,8-6-7-9-15)12(18)20-5-2/h9H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
NATDIINTRPUQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCC=O)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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